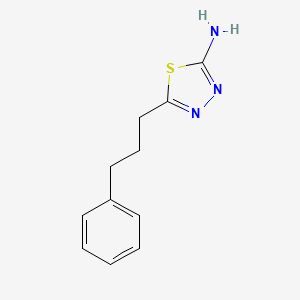

5-(3-Phenylpropyl)-1,3,4-thiadiazol-2-amine

Descripción

5-(3-Phenylpropyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 3-phenylpropyl group at position 5 and an amine at position 2. While the compound is listed as discontinued in commercial catalogs (e.g., CymitQuimica), its structural analogs have been extensively studied for their biological activities, including anticancer, anticonvulsant, and antiviral properties .

Propiedades

IUPAC Name |

5-(3-phenylpropyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S/c12-11-14-13-10(15-11)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTUIWPRHKUTQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC2=NN=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395163 | |

| Record name | 5-(3-phenylpropyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39181-41-4 | |

| Record name | 5-(3-Phenylpropyl)-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39181-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-phenylpropyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Phenylpropyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with 3-phenylpropyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Análisis De Reacciones Químicas

Types of Reactions

5-(3-Phenylpropyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the thiadiazole ring into a more reduced form.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiadiazole derivatives.

Substitution: Various substituted thiadiazole derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block in the synthesis of more complex molecules.

Mecanismo De Acción

The mechanism of action of 5-(3-Phenylpropyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria, leading to cell lysis and death. In the context of its anticancer properties, the compound may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival .

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Key Observations :

- Substituent Effects : Chlorine and fluorine substituents on the aryl ring influence yields and melting points, likely due to differences in electronic and steric effects.

- Synthesis Consistency : The use of POCl₃ as a cyclizing agent is a common protocol, but yields vary with substituent bulk and polarity .

Physicochemical Properties

Table 1: Physical and Spectroscopic Data of Selected Analogs

| Compound | Molecular Formula | MW (g/mol) | mp (°C) | IR (C=N, cm⁻¹) | ¹H-NMR (δ, ppm, aromatic) |

|---|---|---|---|---|---|

| Target Compound* | C₁₁H₁₃N₃S | 219.30 | N/A | ~1595 | N/A |

| III (4-chlorophenyl) | C₁₇H₁₆ClN₃S | 329.85 | 147 | 1595.87 | 7.04–7.42 (9H) |

| IV (2-fluorophenyl) | C₁₇H₁₆FN₃S | 313.39 | 114 | 1562.55 | 7.01–8.02 (9H) |

| VII (2-methoxyphenyl) | C₁₈H₁₉N₃OS | 325.43 | 93 | 1598.79 | 6.89–7.87 (9H) |

Key Observations :

- Melting Points : Electron-withdrawing groups (e.g., Cl) increase melting points compared to electron-donating groups (e.g., OCH₃), likely due to enhanced crystal packing .

- Spectroscopic Trends : The C=N stretching in IR (~1560–1600 cm⁻¹) and aromatic proton signals in ¹H-NMR are consistent across derivatives, confirming the thiadiazole core’s stability .

Key Observations :

- Role of Substituents: Derivatives with bulky aromatic groups (e.g., phenoxypyridinyl) exhibit potent anticancer activity, while alkylamino groups (e.g., ethyl) enhance anticonvulsant effects .

- Target Compound’s Limitations : The discontinued status of 5-(3-phenylpropyl)-1,3,4-thiadiazol-2-amine may reflect inferior pharmacokinetics compared to analogs with optimized substituents .

Computational and Structural Insights

- Molecular Docking : Indolyl-substituted thiadiazoles (e.g., 5-(1H-indol-5-yl)) show strong binding to PIM2 kinase (anticancer target) via hydrogen bonding and hydrophobic interactions .

- Crystal Packing : Fluorophenyl-substituted thiadiazoles form planar layers via N–H···N hydrogen bonds, whereas methoxy groups introduce torsional flexibility, reducing crystallinity .

Actividad Biológica

5-(3-Phenylpropyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula of 5-(3-Phenylpropyl)-1,3,4-thiadiazol-2-amine is with a molecular weight of 313.39 g/mol. Its structure features a thiadiazole ring, which is known for its interaction with various biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-(3-Phenylpropyl)-1,3,4-thiadiazol-2-amine derivatives. For instance:

- In vitro Studies : The compound demonstrated significant anti-proliferative effects on various cancer cell lines. In one study, derivatives exhibited IC50 values ranging from 2.44 µM against LoVo cells to 23.29 µM against MCF-7 cells after 48 hours of incubation .

- Mechanism of Action : The proposed mechanisms include inhibition of STAT transcription factors (particularly STAT3) and cyclin-dependent kinase 9 (CDK9), which are crucial in cell cycle regulation and apoptosis .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5-(3-phenylpropyl)-1,3,4-thiadiazol-2-amine | LoVo | 2.44 | Inhibition of STAT3 |

| 5-(3-phenylpropyl)-1,3,4-thiadiazol-2-amine | MCF-7 | 23.29 | Inhibition of CDK9 |

2. Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

- Bacterial Inhibition : Studies have reported that derivatives containing the thiadiazole moiety exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from this scaffold showed MIC values lower than standard antibiotics like streptomycin and fluconazole .

| Bacterial Strain | MIC (µg/mL) | Compound |

|---|---|---|

| Staphylococcus aureus | 32.6 | Derivative with phenyl group |

| Escherichia coli | 47.5 | Derivative with nitrophenol |

3. Other Pharmacological Effects

Beyond anticancer and antimicrobial activities, the compound has been associated with various pharmacological effects:

- Antioxidant Activity : The thiadiazole derivatives have shown potential as antioxidants, which can mitigate oxidative stress in biological systems.

- Anti-inflammatory Effects : Certain derivatives have demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines.

Case Studies

Several case studies provide insights into the efficacy and safety profile of 5-(3-Phenylpropyl)-1,3,4-thiadiazol-2-amine:

- Study on Cancer Cell Lines : A recent investigation assessed the impact of this compound on cancer cell viability over different incubation periods. Results indicated a dose-dependent reduction in cell viability, particularly at higher concentrations over extended periods .

- Assessment of Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against various bacterial strains using agar diffusion methods. The results showed significant zones of inhibition compared to control groups .

Q & A

Q. What are the standard synthetic routes for preparing 5-(3-phenylpropyl)-1,3,4-thiadiazol-2-amine, and how are intermediates characterized?

The compound is typically synthesized via cyclization of 4-phenylbutyric acid derivatives with thiosemicarbazide under reflux with POCl₃. Key steps include heating at 90°C for 3 hours, adjusting pH to 8–9 with ammonia to precipitate the product, and recrystallization from DMSO/water (2:1). Characterization involves FT-IR (e.g., υmax ~3248 cm⁻¹ for -NH, 1595 cm⁻¹ for C=N thiadiazole), ¹H-NMR (δ 2.15–3.04 ppm for aliphatic protons, aromatic protons at δ 7.04–7.42 ppm), and elemental analysis (e.g., C% calculated: 61.90%; found: 61.57%) .

Q. How can researchers optimize the yield of 5-(3-phenylpropyl)-1,3,4-thiadiazol-2-amine derivatives?

Yield optimization involves controlling reaction time, temperature, and stoichiometry. For example, substituting aromatic amines (e.g., 4-chlorophenyl or 2-fluorophenyl groups) requires precise POCl₃ molar ratios (3:1) and extended reflux times. Ultrasound-assisted synthesis (e.g., 20–40 kHz) can enhance reaction efficiency by reducing time and improving homogeneity .

Q. What purification techniques are effective for isolating 5-(3-phenylpropyl)-1,3,4-thiadiazol-2-amine?

Recrystallization using polar aprotic solvents like DMSO or ethanol/water mixtures is standard. For derivatives with low solubility (e.g., chlorophenyl-substituted analogs), column chromatography with silica gel (eluent: ethyl acetate/hexane) or preparative TLC may be required .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in 5-(3-phenylpropyl)-1,3,4-thiadiazol-2-amine derivatives?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, the thiadiazole ring typically shows C-S-C bond angles of ~86–88°, and aromatic substituents adopt planar conformations. Discrepancies in calculated vs. experimental densities (e.g., due to solvent inclusion) require iterative refinement .

Q. What strategies address discrepancies in elemental analysis data for thiadiazole derivatives?

Minor deviations (e.g., ±0.5% in C/H/N content) may arise from incomplete combustion or hygroscopic samples. Triplicate analyses and calibration with certified standards (e.g., acetanilide for nitrogen) improve accuracy. For persistent issues, high-resolution mass spectrometry (HRMS) or combustion analysis coupled with gas chromatography can validate purity .

Q. How do substituents on the phenylpropyl group influence biological activity?

Meta- and para-substitutions (e.g., -Cl, -OCH₃) enhance lipophilicity and bioavailability. For instance, 5-(4-chlorophenyl)- analogs show improved antifungal activity (IC₅₀: 12.5 µM) compared to unsubstituted derivatives. Computational docking (e.g., AutoDock Vina) can predict binding affinities to target enzymes like Sortase A, guiding rational design .

Q. What computational methods validate the electronic properties of 5-(3-phenylpropyl)-1,3,4-thiadiazol-2-amine?

Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model HOMO-LUMO gaps and electrostatic potentials. For example, the thiadiazole ring’s electron-deficient nature (LUMO: −1.8 eV) facilitates nucleophilic attacks, correlating with observed reactivity in Suzuki couplings or nucleophilic substitutions .

Methodological Guidance

Q. How to design a structure-activity relationship (SAR) study for thiadiazole derivatives?

- Core modifications : Compare 1,3,4-thiadiazole with 1,2,4-triazole or oxadiazole cores for electronic effects.

- Substituent screening : Test halogen (-F, -Cl), alkoxy (-OCH₃), and nitro (-NO₂) groups at para/meta positions.

- Biological assays : Use standardized protocols (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) .

Q. What analytical techniques resolve overlapping signals in ¹H-NMR spectra of thiadiazole derivatives?

- COSY/NOESY : Identifies coupling between aliphatic and aromatic protons.

- DEPT-135 : Differentiates CH₂ and CH₃ groups in propyl chains.

- Variable-temperature NMR : Reduces signal broadening caused by rotational hindrance in bulky substituents .

Q. How to troubleshoot low yields in ultrasound-assisted syntheses?

- Frequency adjustment : Optimize between 20–60 kHz to match reaction scale.

- Solvent selection : Use low-viscosity solvents (e.g., THF, acetone) to enhance cavitation efficiency.

- Probe calibration : Ensure consistent energy input (W/cm²) via amplitude modulation .

Data Contradiction Analysis

Q. How to reconcile conflicting biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., serum concentration, incubation time). Normalize data using positive controls (e.g., cisplatin for cytotoxicity) and validate via orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT for viability) .

Q. Why do crystallographic data sometimes conflict with computational predictions?

Crystal packing forces (e.g., π-π stacking, hydrogen bonds) can distort bond angles vs. gas-phase DFT models. Compare multiple crystal structures (e.g., Cambridge Structural Database entries) to identify trends .

Tables for Key Data

Table 1. Representative Yields and Melting Points of Derivatives

| Substituent | Yield (%) | MP (°C) | Reference |

|---|---|---|---|

| 4-Chlorophenyl | 74 | 147 | |

| 2-Fluorophenyl | 65 | 114 | |

| 4-Methoxyphenyl | 68 | 106 |

Table 2. Spectral Data for Common Functional Groups

| Functional Group | FT-IR (cm⁻¹) | ¹H-NMR (δ, ppm) |

|---|---|---|

| -NH | 3248–3197 | Not observed (DMSO exchange) |

| C=N (thiadiazole) | 1595–1562 | - |

| Aromatic C-H | 3052–3026 | 7.01–8.02 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.